molecular formula C9H13NO B1584289 3-(2-Aminophenyl)propan-1-ol CAS No. 57591-47-6

3-(2-Aminophenyl)propan-1-ol

Cat. No.: B1584289
CAS No.: 57591-47-6
M. Wt: 151.21 g/mol
InChI Key: DXAZQYFSQMFTIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextual Significance in Modern Organic Synthesis and Medicinal Chemistry

3-(2-Aminophenyl)propan-1-ol serves as a key precursor in the synthesis of nitrogen-containing heterocyclic compounds, which are foundational structures in many pharmaceutical agents. nih.gov Its primary significance lies in its application for creating substituted quinolines, particularly 1,2,3,4-tetrahydroquinolines. acs.org These scaffolds are of high interest in medicinal chemistry due to their presence in a wide array of biologically active compounds. nih.govmdpi.com

The ability of this compound to undergo intramolecular cyclization reactions makes it an efficient starting material. acs.org Researchers have utilized this compound in manganese-catalyzed reactions to produce both 3,4-dihydroquinolin-2(1H)-ones and 1,2,3,4-tetrahydroquinolines, demonstrating its versatility under controlled reaction conditions. acs.org The development of such synthetic methods is driven by the need for efficient, atom-economical processes in drug discovery and development. nih.gov

Overview of Structural Features and Their Implications for Chemical Behavior

The chemical behavior of this compound is dictated by its distinct structural components: a primary aromatic amine (-NH2) and a primary alcohol (-OH) separated by a three-carbon propyl chain, all attached to a benzene (B151609) ring at the ortho position.

The proximity of the nucleophilic amino and hydroxyl groups is the most critical structural feature. This arrangement facilitates intramolecular cyclization, a key reactive pathway. For instance, under catalytic conditions, the amino group can attack an activated form of the alcohol (or its derivative, such as an aldehyde or ketone formed in situ), leading to the formation of a six-membered heterocyclic ring. acs.org This process, often a form of dehydrogenative or redox-neutral cyclization, is a powerful strategy for synthesizing tetrahydroquinolines. acs.org The phenyl ring influences the reactivity of the functional groups and serves as the backbone for the resulting heterocyclic system.

Current Standing of this compound in Scientific Literature and Patents

Recent scientific literature highlights the utility of this compound in advanced organic synthesis. A notable study published in 2022 detailed a new manganese-catalyzed heterocyclization of amino alcohols, using this compound as a model substrate to synthesize a range of heterocycles, including 1,2,3,4-tetrahydroquinolines and dihydroquinolinones, in good to excellent yields. acs.org This research showcases the compound's role in developing milder and more efficient catalytic systems. acs.org

While specific patents for this compound itself are not prominent, patents for its derivatives and structurally related compounds are more common. For example, patents exist for substituted 3-phenylpropylamine (B116678) derivatives intended for treating ophthalmic diseases, highlighting the pharmaceutical relevance of the core structure. google.com The compound is listed in various chemical supplier catalogs and databases like PubChem, indicating its availability for research purposes. chemspider.comsigmaaldrich.com

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₉H₁₃NO
Molecular Weight 151.21 g/mol
CAS Number 57591-47-6
Appearance Not specified in literature, likely an oil or low-melting solid

| Solubility | Expected to be soluble in polar organic solvents |

This table contains computed and literature-based data.

Research Gaps and Motivations for Continued Academic Investigation

Despite its demonstrated utility, several areas concerning this compound remain underexplored, providing motivation for future research.

Exploration of Catalytic Systems: While manganese-based catalysts have been shown to be effective, there is an opportunity to investigate other transition-metal catalysts (e.g., iron, cobalt, ruthenium) or even metal-free organocatalytic systems for the cyclization of this substrate. acs.orgmdpi.comumsl.edu Developing more sustainable and cost-effective catalysts is a persistent goal in green chemistry.

Synthesis of Novel Heterocyclic Scaffolds: Research has primarily focused on the synthesis of tetrahydroquinolines. acs.org The potential of this compound as a precursor for other less common or more complex fused heterocyclic systems has not been fully realized.

Asymmetric Synthesis: The development of enantioselective cyclization methods starting from this compound or its derivatives would be a significant advancement. This would provide direct access to chiral tetrahydroquinolines, which are of high value in medicinal chemistry, as biological activity is often stereospecific. organic-chemistry.orgbeilstein-journals.org

Broader Application of Derivatives: Further investigation into the biological activities of a wider range of derivatives synthesized from this precursor is warranted. While related structures have shown promise, a systematic exploration of the pharmacological potential of molecules derived directly from this compound could uncover new therapeutic leads. ugr.es

Continued academic investigation into this versatile compound is driven by the constant demand for new synthetic methodologies that are efficient, selective, and sustainable, and for the discovery of novel molecular entities with potential applications in medicine and materials science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-aminophenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c10-9-6-2-1-4-8(9)5-3-7-11/h1-2,4,6,11H,3,5,7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXAZQYFSQMFTIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80277617
Record name 3-(2-aminophenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80277617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57591-47-6
Record name 3-(2-aminophenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80277617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Methodologies for the Chemical Synthesis of 3 2 Aminophenyl Propan 1 Ol

Retrosynthetic Strategies and Key Precursor Identification

Retrosynthetic analysis is a powerful technique for devising synthetic routes. For a target molecule like 3-(2-aminophenyl)propan-1-ol, the analysis begins by disconnecting the molecule at key bonds to identify simpler, readily available precursors.

A primary and logical disconnection is at the carbon-nitrogen bond of the aniline (B41778) functional group. This functional group interconversion (FGI) strategy points to the nitro group as a robust and common precursor to the amine. This leads to the identification of 3-(2-nitrophenyl)propan-1-ol (B1590851) as a key intermediate. The nitro group is advantageous as it is relatively stable under various reaction conditions and can be selectively reduced to the corresponding amine in the final step of the synthesis.

Further disconnection of the 3-(2-nitrophenyl)propan-1-ol precursor can be envisioned in several ways:

Breaking the C-C bond of the propyl chain: This suggests starting from a simpler 2-nitro-substituted benzene (B151609) derivative, such as 2-nitrotoluene (B74249) or 2-nitrobenzaldehyde, and then building the three-carbon chain. For instance, reacting 2-iodonitrobenzene with an appropriate three-carbon aldehyde, like propionaldehyde, represents a viable pathway to the precursor. rsc.org

Starting with a pre-formed propyl chain: An alternative involves Friedel-Crafts acylation of a benzene derivative, followed by reduction. However, directing the substitution to the ortho position can be challenging.

The most common retrosynthetic pathway is summarized below:

Retrosynthetic analysis of this compound. The primary disconnection is the functional group interconversion of the amine to a nitro group, identifying 3-(2-nitrophenyl)propan-1-ol as the key precursor. This precursor can be further disconnected to simpler starting materials like 2-iodonitrobenzene and propionaldehyde.Figure 1: Retrosynthetic analysis of this compound.

This analysis firmly establishes 3-(2-nitrophenyl)propan-1-ol as the most critical precursor for the synthesis of the target molecule.

Conventional Synthetic Routes: Optimization and Limitations in Research Contexts

Conventional methods for synthesizing this compound predominantly rely on a two-stage process: first, the synthesis of the key precursor 3-(2-nitrophenyl)propan-1-ol, and second, the reduction of its nitro group.

The synthesis of the key nitro-precursor, 3-(2-nitrophenyl)propan-1-ol, can be achieved through various established organic reactions. One documented method involves the reaction of 2-iodonitrobenzene with propionaldehyde. rsc.org Another approach could involve the reduction of 1-(2-nitrophenyl)propan-1-one, which itself can be synthesized via methods like Friedel-Crafts acylation, although managing regioselectivity can be a limitation.

The crucial step in the conventional synthesis is the reduction of the aromatic nitro group of 3-(2-nitrophenyl)propan-1-ol to the corresponding primary amine. This transformation is one of the most fundamental and widely used reactions in organic synthesis. Several methods are available, each with its own set of advantages and limitations. commonorganicchemistry.com

Common Reduction Sequences:

Catalytic Hydrogenation: This is the most common and often cleanest method. It involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst. commonorganicchemistry.com

Metal-Acid Reductions: Classic methods using metals like tin (Sn), iron (Fe), or zinc (Zn) in an acidic medium are also effective. For example, tin(II) chloride (SnCl₂) in a solvent like ethanol (B145695) is a widely used reagent system for this purpose. ulaval.ca

While these methods are well-established, they have limitations. Catalytic hydrogenation can sometimes be too aggressive, potentially reducing other functional groups or requiring specialized high-pressure equipment. illinois.edu Metal-acid reductions generate significant amounts of metallic waste, which presents work-up and environmental challenges.

The choice of catalyst and reaction conditions is paramount for achieving high yield and selectivity in the reduction of 3-(2-nitrophenyl)propan-1-ol.

Catalytic Hydrogenation: Palladium on carbon (Pd/C) is the most frequently used catalyst for the hydrogenation of aromatic nitro groups due to its high efficiency and selectivity. commonorganicchemistry.com The reaction is typically performed in a protic solvent like methanol (B129727) or ethanol at room temperature and atmospheric or slightly elevated pressure of hydrogen gas. Raney Nickel is another effective catalyst, particularly useful when trying to avoid the dehalogenation of aryl halides, should they be present in the substrate. commonorganicchemistry.com

Catalyst SystemSubstrateSolventConditionsYieldReference
H₂/Pd(C)3-(4-Nitro-phenyl)-propan-1-olMeOHH₂ (balloon), RT98.5% chemicalbook.com
SnCl₂·2H₂O2-(3-nitrophenyl)ethan-1-olEtOHReflux, 6h49% ulaval.ca
Fe powder / HClEthyl 2-bromo-3-(2-nitrophenyl)acrylateEtOHRefluxN/A uni-regensburg.de
H₂ + Raney NickelGeneral Nitro GroupsVariousN/AEffective commonorganicchemistry.com

This interactive table summarizes various conventional catalytic systems used for the reduction of nitroarenes to anilines, providing a comparative overview of different methodologies.

Manganese-Catalyzed Reactions: While not a direct synthesis of the target compound, recent research has shown that manganese pincer complexes can be used to catalyze the dehydrogenative cyclization of this compound to form heterocycles like 3,4-dihydroquinolin-2(1H)-one and 1,2,3,4-tetrahydroquinoline. acs.org These studies, conducted at elevated temperatures (120-140 °C) in solvents like DMF or toluene (B28343) with a base such as KOtBu, highlight the reactivity of the target molecule and the potential for developing novel catalytic applications. acs.org

Novel and Emerging Synthetic Approaches

To overcome the limitations of conventional methods, researchers are exploring more sustainable and efficient synthetic strategies, including flow chemistry, photocatalysis, and electrosynthesis.

Flow chemistry, or continuous flow synthesis, offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and potential for automation and scale-up. mdpi.com

The catalytic hydrogenation of nitroarenes is particularly well-suited to flow chemistry. A solution of the nitro-precursor, 3-(2-nitrophenyl)propan-1-ol, can be passed through a heated, pressurized tube packed with a solid-supported catalyst (a packed-bed reactor). Systems like the H-Cube® are commercially available for this purpose. Research on the flow synthesis of indoles has demonstrated the highly efficient reduction of nitrophenyl precursors using a 10 mol% Pd/C catalyst cartridge at elevated temperatures (50 °C) and pressures, achieving full conversion and high selectivity in short residence times. mdpi.com This approach minimizes the handling of hazardous hydrogen gas and flammable catalysts, making the process inherently safer.

TechnologyPrecursorCatalystConditionsKey AdvantageReference
Flow Hydrogenation (H-Cube)4-(2-nitrophenyl)-3-oxobutanoate10% Pd/C50 °C, 0.5 mL·min⁻¹Full conversion, high selectivity, safety mdpi.com
High-Pressure/High-Temperature FlowPhenylhydrazine + CyclohexanoneAcetic acid/iso-propanol200 °C, 75 barHigh productivity (25 g·h⁻¹) mdpi.com

This interactive table showcases examples of flow chemistry applied to related syntheses, illustrating the potential for producing this compound efficiently and safely.

Photocatalysis and electrosynthesis represent green and innovative approaches to chemical transformations, often proceeding under mild conditions without the need for harsh reagents. acs.orgresearchgate.net

Photocatalysis: Visible-light photocatalysis utilizes light energy to initiate chemical reactions. acs.org While direct photocatalytic reduction of a nitro group to an amine on a complex molecule like 3-(2-nitrophenyl)propan-1-ol is an area of active research, related transformations have been demonstrated. For instance, semiconductor photocatalysts like titanium dioxide (TiO₂) can be used to drive various organic reactions using light. researchgate.net The selective oxidation of alcohols, a reverse transformation, has been extensively studied, suggesting the potential for developing photocatalytic systems for reductive processes. acs.org The primary challenge lies in achieving high selectivity for the desired amine without over-reduction or side reactions.

Electrosynthesis: Electrosynthesis uses electrical current to drive non-spontaneous chemical reactions. researchgate.net The electrochemical reduction of nitroarenes is a well-known process that can offer high selectivity and avoids the use of chemical reducing agents. The reaction is typically carried out in an electrolytic cell with a working electrode (cathode for reduction), a counter electrode, and a supporting electrolyte. A study on the electrosynthesis of related heterocyclic structures from 2-(1H-pyrrol-1-yl)aniline utilized a carbon rod anode and a platinum plate cathode at a constant current, demonstrating the feasibility of using electrochemical methods for reactions involving aniline derivatives. rsc.org Applying this concept to the reduction of 3-(2-nitrophenyl)propan-1-ol could provide a clean and efficient route to the target molecule, with the reaction rate and selectivity controlled by the applied potential.

Biocatalytic Transformations for Selective Synthesis

Biocatalytic methods offer an environmentally friendly approach to chemical synthesis, often providing high selectivity under mild conditions. mdpi.com The use of enzymes, such as alcohol dehydrogenases (ADHs), is a key strategy in the synthesis of chiral alcohols. mdpi.comacs.org

Enzyme TypeReaction TypeSubstrate ExamplePotential Advantage
Alcohol Dehydrogenase (ADH)Asymmetric ReductionProchiral ketoneHigh enantioselectivity
Transaminase (ATA)Reductive AminationKeto-alcoholDirect amination

This table illustrates potential biocatalytic approaches based on established enzyme functionalities.

Green Chemistry Principles Applied to this compound Production

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances.

The use of environmentally benign solvents like water or conducting reactions under solvent-free conditions is a core principle of green chemistry. A ruthenium-catalyzed dehydrogenative cyclization to synthesize polysubstituted 4-quinolones from 1-(2-aminophenyl)-3-phenylpropan-1-one has been developed under solvent-free conditions. rsc.org While not directly the synthesis of the target molecule, it showcases a green approach for a derivative. The use of water as a solvent is also highlighted in the context of biocatalysis, where many enzymatic reactions are performed in aqueous media. mdpi.com

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants to the desired product. Hydrogen borrowing reactions, for example, are atom-economical as they ideally only produce water as a byproduct. A Ru/PDEA nanocatalyst has been developed for the hydrogen borrowing reaction of 1-(2-aminophenyl)propan-2-ol, a constitutional isomer of the target compound. europa.eu This type of reaction, where an alcohol is temporarily oxidized to an aldehyde or ketone to facilitate another reaction, exemplifies an efficient and low-waste synthetic strategy.

One-pot reactions, where multiple synthetic steps are carried out in the same reaction vessel without isolating intermediates, also contribute to waste minimization by reducing the use of solvents and purification materials. nih.gov

Process Optimization and Scale-Up Considerations for Laboratory and Pilot Studies

Scaling up a chemical synthesis from the laboratory to a pilot or industrial scale presents numerous challenges, including maintaining reaction efficiency, yield, and safety. acs.org

Process optimization often involves a systematic study of reaction parameters such as temperature, solvent, catalyst loading, and reactant concentrations to maximize yield and purity while minimizing reaction time and byproducts. For example, in the synthesis of pyrimidin-4-ones, a thorough re-evaluation of the reaction mechanism led to an optimized two-pot synthesis suitable for scale-up that avoided chromatography. acs.org

For the scale-up of a synthesis involving this compound, key considerations would include:

Heat Transfer: Ensuring efficient heat dissipation in exothermic reactions.

Mass Transfer: Maintaining adequate mixing to ensure homogeneity.

Catalyst Stability and Recovery: For catalytic processes, ensuring the catalyst remains active over time and can be efficiently recovered and reused.

Purification: Developing a scalable and efficient purification method, preferably avoiding chromatography. acs.org

A study on the Bouveault–Blanc reduction demonstrated that a process could be scaled up from 0.50 mmol to 25 mmol with no significant change in yield, indicating a robust protocol. acs.org

ParameterLaboratory Scale ConsiderationPilot/Industrial Scale Consideration
Reaction Vessel Glass flaskControlled lab reactor, larger vessel
Heating/Cooling Heating mantle, ice bathJacketed reactor with precise temperature control
Stirring Magnetic stirrerOverhead mechanical stirrer
Purification Flash column chromatographyCrystallization, distillation, extraction

This table outlines some of the key differences in experimental setup and procedures between laboratory and larger-scale synthesis.

Elucidation of Chemical Reactivity and Mechanistic Pathways of 3 2 Aminophenyl Propan 1 Ol

Reactivity Profile of the Primary Amine Functional Group

The primary amine (–NH₂) attached to the phenyl ring is a versatile nucleophilic center. Its reactivity is influenced by its attachment to the aromatic system and the presence of the ortho-hydroxypropyl group.

The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic, enabling it to participate in a variety of derivatization reactions.

Acylation: The primary amine can readily react with acylating agents like acyl chlorides or anhydrides to form amides. This reaction is a common strategy for protecting the amine group or for synthesizing more complex molecules. For instance, one-pot decarboxylative acylation of aromatic amines using malonic esters has been demonstrated as an efficient method for producing carbon-homologated amides, achieving high yields. google.com While not specifically detailed for 3-(2-aminophenyl)propan-1-ol, the general reactivity of aromatic amines suggests it would undergo similar transformations. The reaction of 3-(2-aminophenyl)-6-R-1,2,4-triazin-5(2H)-ones with cyclic anhydrides has also been described, showcasing the amine's role in acylation and subsequent cyclization. researchgate.net

Imine Formation: The amine can condense with aldehydes or ketones to form imines (Schiff bases). This reaction is typically reversible and can be catalyzed by acid or base. For example, the reaction of benzaldehyde (B42025) with isobutylamine (B53898) can form an imine, which is then reduced to the corresponding secondary amine. google.com This fundamental reactivity is applicable to the amino group of this compound.

Nucleophilic Substitution: The amino group can act as a nucleophile in substitution reactions with alkyl halides, though this can sometimes lead to multiple alkylations. smolecule.com

The ortho positioning of the amine and the 3-hydroxypropyl side chain is crucial for its propensity to undergo intramolecular cyclization reactions, forming nitrogen-containing heterocyclic systems. This is one of the most significant aspects of its reactivity.

Synthesis of Tetrahydroquinolines: this compound is a key precursor for the synthesis of 1,2,3,4-tetrahydroquinolines. This transformation can be achieved through iridium-catalyzed oxidative cyclization. nih.gov In this process, the alcohol is first oxidized to an aldehyde, which then undergoes an intramolecular reaction with the amine group to form the heterocyclic ring. This method is also effective for synthesizing other benzazepines from corresponding amino alcohols. nih.gov

Synthesis of Quinolines: Under different catalytic conditions, this compound can be directly converted to quinoline (B57606). A notable method involves a copper/TEMPO (2,2,6,6-tetramethylpiperidinyloxyl) catalyzed aerobic oxidation. rsc.orgrsc.org This biomimetic system is selective for the oxidation of the primary alcohol to an aldehyde, which then cyclizes with the amine, followed by further oxidation to form the aromatic quinoline ring. rsc.orgrsc.org

Reactivity Profile of the Primary Hydroxyl Functional Group

The primary hydroxyl (–OH) group on the propyl chain exhibits typical alcohol reactivity, including oxidation, esterification, and etherification. Its reactivity is often exploited in tandem with the amine group for cyclization reactions.

The primary alcohol can be oxidized to either an aldehyde or a carboxylic acid, depending on the reagents and reaction conditions.

Oxidation to Aldehydes: Selective oxidation to the corresponding aldehyde is a key step in the synthesis of nitrogen heterocycles from this compound. rsc.org Copper/TEMPO systems are particularly effective for this selective oxidation under mild conditions. rsc.orgrsc.org Ruthenium and iridium-based catalysts are also used for oxidative or dehydrogenative N-heterocyclization, where the initial step is the oxidation of the alcohol. nih.govacs.orgclockss.org

General Oxidation: While not specifically documented for this compound, primary alcohols can be oxidized to carboxylic acids using strong oxidizing agents. The hydroxyl group in similar structures, like 1-(2-aminophenyl)propan-2-ol, can be oxidized to a ketone using agents such as potassium permanganate.

The hydroxyl group can be converted into other functional groups through various common organic transformations.

Esterification: The hydroxyl group is expected to undergo esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form esters. This reaction is often catalyzed by a strong acid. A general method for esterifying 3-phenylpropionic acid with various alcohols, including isopropanol (B130326), uses dicyclohexylcarbodiimide (B1669883) (DCC) as a condensing agent, often in the presence of an acid catalyst like p-toluenesulfonic acid (pTSA) to achieve high yields. google.com This suggests a similar approach would be effective for the esterification of this compound.

Etherification: Ether synthesis, such as the Williamson ether synthesis, would be a plausible reaction for the hydroxyl group, involving deprotonation to form an alkoxide followed by reaction with an alkyl halide.

Substitution: The hydroxyl group is a poor leaving group but can be converted into a better one, such as a tosylate, or replaced directly. For the related compound 2-aminophenethyl alcohol, treatment with thionyl chloride (SOCl₂) facilitates a one-pot chlorination and subsequent cyclization to form indoline. orgsyn.org This indicates that the hydroxyl group of this compound could similarly be substituted by a halogen.

Reactivity of the Ortho-Substituted Phenyl Ring

The reactivity of the benzene (B151609) ring is influenced by the two substituents: the activating, ortho-para directing amino group (–NH₂) and the deactivating (by induction) but ortho-para directing alkyl group (–CH₂CH₂CH₂OH). The most significant factor, however, is the "ortho effect."

The ortho effect is a phenomenon observed in ortho-substituted benzene derivatives, arising from a combination of steric and electronic factors. byjus.comtestbook.com In ortho-substituted anilines, the presence of a group adjacent to the amino group, regardless of its electronic nature, generally makes the aniline (B41778) a weaker base than aniline itself. byjus.comrsc.org This is attributed to steric hindrance; upon protonation, the nitrogen atom changes hybridization from sp² to sp³, and the resulting –NH₃⁺ group experiences steric clashes with the adjacent substituent. testbook.comwikipedia.org This clash destabilizes the conjugate acid, thereby reducing the basicity of the parent amine. wikipedia.orgstackexchange.com Therefore, this compound is expected to be a weaker base than aniline due to the steric bulk of the 3-hydroxypropyl group.

For electrophilic aromatic substitution, the powerful activating effect of the amino group would typically direct incoming electrophiles to the para position (position 4 relative to the amine). The ortho position (position 6) is sterically hindered by the adjacent propyl chain.

Data Tables

Table 1: Catalytic Cyclization Reactions of this compound

Product Catalyst System Solvent Temperature Yield Reference
1,2,3,4-Tetrahydroquinoline [Cp*IrCl₂]₂ / K₂CO₃ Toluene (B28343) 110 °C Good to Excellent nih.gov

Cp = Pentamethylcyclopentadienyl, K₂CO₃ = Potassium Carbonate, Cu(OTf)₂ = Copper(II) trifluoromethanesulfonate, TEMPO = 2,2,6,6-tetramethylpiperidinyloxyl, NMI = N-methylimidazole, DBU = 1,8-diazabicyclo[5.4.0]undec-7-ene.

Table 2: List of Mentioned Chemical Compounds

Compound Name
This compound
Acyl chloride
Aldehyde
Amide
Aniline
Benzaldehyde
Benzazepine
Carboxylic acid
Dicyclohexylcarbodiimide (DCC)
Ester
Ether
Imine (Schiff base)
Indoline
Isobutylamine
Isopropanol
Ketone
Malonic ester
p-Toluenesulfonic acid (pTSA)
Quinoline
1,2,3,4-Tetrahydroquinoline
Thionyl chloride (SOCl₂)
2-Aminophenethyl alcohol
2,2,6,6-tetramethylpiperidinyloxyl (TEMPO)
1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)
N-methylimidazole (NMI)
Copper(II) trifluoromethanesulfonate
2,2'-bipyridyl
Potassium Carbonate
Toluene
Acetonitrile
1-(2-aminophenyl)propan-2-ol
Potassium permanganate
3-phenylpropionic acid

Electrophilic Aromatic Substitution Reactivity (e.g., Nitration, Halogenation)

The reactivity of the benzene ring in this compound towards electrophilic aromatic substitution (EAS) is strongly governed by the two substituents: the amino group (-NH₂) and the 3-hydroxypropyl group (-CH₂CH₂CH₂OH). The amino group is a powerful activating group and is ortho, para-directing due to its ability to donate electron density to the ring through resonance. The 3-hydroxypropyl group is a weakly activating alkyl group, which also directs incoming electrophiles to the ortho and para positions via an inductive effect.

In this compound, the directing effects of both groups are cooperative. The position para to the strongly activating amino group (C4) and the position ortho to the amino group (C6) are the most nucleophilic sites. The C4 position is sterically more accessible than the C6 position, which is flanked by the amino group. The other ortho position to the amino group (the C2 position) is already substituted. Therefore, electrophilic attack is most likely to occur at the C4 and C6 positions.

Nitration: The introduction of a nitro group (-NO₂) onto the aromatic ring typically uses reagents like nitric acid (HNO₃) in the presence of sulfuric acid (H₂SO₄). Given the powerful activating nature of the amino group, milder nitrating conditions might be necessary to prevent over-oxidation or the formation of multiple nitrated products. The amino group can be protonated under strongly acidic conditions, forming the anilinium ion (-NH₃⁺), which is a meta-directing and deactivating group. This complication is often managed by first acylating the amino group to form an amide, which is less basic and still an effective ortho, para-director.

Halogenation: Halogenation, such as bromination with bromine (Br₂), is also directed to the positions activated by the amino group. Due to the high activation provided by the -NH₂ group, the reaction can often proceed without a Lewis acid catalyst. In some cases, exposure of similar activated rings to bromine at room temperature can result in quantitative yields of the trans adduct. sci-hub.se

The expected regioselectivity for the monosubstitution of this compound in EAS reactions is summarized in the table below.

Reaction TypeReagentsMajor Product(s)Minor Product(s)
Nitration HNO₃ / H₂SO₄ (controlled)4-Nitro-2-(3-hydroxypropyl)aniline6-Nitro-2-(3-hydroxypropyl)aniline
Halogenation (Bromination) Br₂4-Bromo-2-(3-hydroxypropyl)aniline6-Bromo-2-(3-hydroxypropyl)aniline

This table presents predicted outcomes based on established principles of electrophilic aromatic substitution.

Directed Ortho Metalation Studies

Directed ortho metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. uwindsor.ca This reaction involves the deprotonation of an aromatic C-H bond positioned ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. uwindsor.ca The DMG coordinates to the metal cation, directing the base to deprotonate the adjacent proton. uwindsor.ca

For this compound, both the amino and hydroxyl functionalities can potentially direct metalation. However, the primary amino group (-NH₂) and the hydroxyl group (-OH) contain acidic protons that would be quenched by the strong base. Therefore, these groups must first be protected and converted into more effective DMGs.

N-Directed Metalation: The primary amino group can be converted into a superior DMG, such as a pivalamide (B147659) (-NHCOt-Bu) or a carbamate (B1207046) (-NHBoc). These groups are excellent directors and would direct lithiation to the C6 position, the only available site ortho to the nitrogen.

O-Directed Metalation: The terminal hydroxyl group can be converted into an alkoxide by the organolithium base. This alkoxide can then act as a DMG through intramolecular coordination with the lithium ion, potentially directing metalation to the C3 position of the aromatic ring.

A competition between these directing effects would be expected. However, lithiation directed by amide or carbamate groups is generally a very robust and well-established process. uwindsor.ca The most practical approach would involve protecting the amine as a pivalamide or carbamate, which would almost certainly direct metalation to the C6 position. Benzylic lithiation is typically suppressed when using alkyllithium bases in the presence of a strong DMG on the ring. uwindsor.ca

Directing Group PrecursorProtecting Group / ModificationCommon BasePredicted Site of Metalation
2-AminoPivalamide (-NHCOt-Bu)s-BuLi or t-BuLi in THFC6
2-AminoCarbamate (-NHBoc)t-BuLi in THF/Et₂OC6
1-PropanolAlkoxide (-O⁻Li⁺)n-BuLi or t-BuLiC3 (less likely)

This table outlines potential strategies for directed ortho metalation based on known directing group capabilities.

Intramolecular Hydrogen Bonding and Conformational Effects on Reactivity

The structure of this compound contains both a hydrogen bond donor (-OH) and a group that can act as both a donor and an acceptor (-NH₂). This allows for the formation of an intramolecular hydrogen bond (IMHB). Theoretical and experimental studies on simple linear aminoalcohols, such as 3-aminopropan-1-ol (NH₂(CH₂)₃OH), show a strong preference for a conformation stabilized by an O-H···N hydrogen bond, which forms a stable pseudo-six-membered ring. ustc.edu.cn This interaction is significantly favored over the alternative N-H···O bond. ustc.edu.cn

In this compound, a similar O-H···N hydrogen bond is expected to be a dominant feature of its conformational landscape. This hydrogen bond would lock the propanol (B110389) side chain in a specific orientation relative to the benzene ring.

Effects on Reactivity:

Nucleophilicity: The involvement of the nitrogen's lone pair in the hydrogen bond can decrease its availability for external reactions, thus reducing the nucleophilicity of the amino group.

Acidity/Basicity: The hydrogen bond can alter the pKa values of both the amino and hydroxyl groups.

Steric Hindrance: The folded conformation can create steric hindrance around the amino group, potentially influencing its reactivity with bulky reagents. For instance, in a DoM reaction, this conformation might affect the approach of the organolithium base or the subsequent electrophile.

Directing Group Ability: The fixed conformation could impact the ability of the amino group to act as a directing group in EAS or DoM by influencing the orientation of its lone pair relative to the aromatic π-system.

Studies on related systems show that the strength of such IMHBs is sensitive to substitution and the length of the alkyl chain, with a six-membered ring (as in a propanol chain) being highly favorable. ustc.edu.cnmdpi.com The presence of the aromatic ring is an additional factor that would influence the precise geometry and strength of this interaction.

Conformer PropertyValue/Description for O-H···N Bonded ConformerReference Principle
Stabilizing Interaction Intramolecular Hydrogen Bond (O-H···N) ustc.edu.cn
Resulting Ring Size 6-membered pseudo-ring ustc.edu.cn
Effect on -OH Stretch Red-shift in IR/Raman spectrum mdpi.com
Impact on Reactivity Reduced amine nucleophilicity, potential steric shieldingGeneral Chemical Principles

This table summarizes the expected conformational features based on studies of analogous aminoalcohols.

Detailed Kinetic and Thermodynamic Studies of Key Reactions

Detailed kinetic and thermodynamic studies provide quantitative insights into reaction rates, equilibria, and energy profiles. For this compound, such studies would be crucial for optimizing reaction conditions and understanding mechanistic pathways.

Kinetic Studies: Kinetic analysis involves measuring reaction rates under various conditions (temperature, concentration, catalyst) to determine the rate law and activation parameters (e.g., activation energy, Eₐ).

For an EAS reaction like bromination, kinetic studies could reveal the order of the reaction with respect to the substrate and the electrophile, clarifying the mechanism (e.g., whether the formation of the sigma complex is the rate-determining step).

For DoM , kinetic studies could help understand the rate of deprotonation and the influence of solvent and temperature on the stability of the resulting organolithium intermediate. uwindsor.ca

Thermodynamic Studies: Thermodynamic analysis focuses on the energy changes (enthalpy, ΔH; entropy, ΔS; and Gibbs free energy, ΔG) associated with a reaction.

This data determines the position of equilibrium and the relative stability of reactants, products, and intermediates. For example, in the case of competing EAS reactions at the C4 and C6 positions, thermodynamic data would indicate which isomer is the more stable (thermodynamic product), while kinetic data would indicate which is formed faster (kinetic product). acs.org

Computational methods, such as Density Functional Theory (DFT), are frequently used to calculate the thermodynamic properties of molecules, including heat capacity, enthalpy, and entropy at various temperatures. ripublication.com

Thermodynamic ParameterInformation ProvidedRelevance to this compound Reactions
Enthalpy (ΔH) Heat of reaction (exothermic/endothermic)Determines relative stability of isomers (e.g., 4- vs. 6-substituted products).
Entropy (ΔS) Change in disorderImportant for cyclization reactions where the propanol chain might react with the amine, leading to a decrease in entropy.
Gibbs Free Energy (ΔG) Reaction spontaneity and equilibrium positionPredicts whether a reaction is favorable and calculates the equilibrium constant (K_eq).
Activation Energy (Eₐ) Kinetic barrier to reactionDetermines the reaction rate; a lower Eₐ means a faster reaction.

This table describes the importance of kinetic and thermodynamic parameters in studying the reactivity of the title compound.

Investigation of Reaction Mechanisms Using Advanced Spectroscopic and Computational Techniques

Elucidating the precise mechanisms of reactions involving this compound requires a combination of advanced analytical techniques.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are fundamental for structural characterization of reactants, intermediates, and products. researchgate.net Advanced techniques like 2D NMR (COSY, HSQC, HMBC) can confirm connectivity. In-situ NMR monitoring can track the progress of a reaction in real-time to identify transient intermediates.

Mass Spectrometry (MS): LC-MS is used to identify products and byproducts in a reaction mixture. researchgate.net High-resolution mass spectrometry (HRMS) provides exact mass measurements to confirm elemental compositions. Isotope labeling studies, where an atom is replaced by its isotope (e.g., ²H, ¹³C, ¹⁵N), can be used with MS to trace the fate of specific atoms throughout a reaction mechanism.

Infrared (IR) and Raman Spectroscopy: These techniques are used to monitor the changes in functional groups during a reaction. For example, the disappearance of an N-H stretch and the appearance of a C=O stretch could signal the acylation of the amino group. The red-shift of the O-H stretch can provide evidence for intramolecular hydrogen bonding. mdpi.com Time-resolved spectroscopy can be used to study very fast reactions and identify short-lived intermediates. acs.org

Computational Techniques:

Density Functional Theory (DFT): DFT calculations are a cornerstone of modern mechanistic investigation. doi.org They can be used to:

Optimize the geometries of reactants, transition states, and products.

Calculate the relative energies to map out the entire potential energy surface of a reaction. researchgate.net

Predict activation barriers, which can be correlated with experimental kinetic data.

Simulate spectroscopic data (e.g., NMR chemical shifts, IR vibrational frequencies) to aid in the interpretation of experimental spectra. ripublication.com

Atoms in Molecules (AIM) and Reduced Density Gradient (RDG): These computational analysis methods are used to study non-covalent interactions, such as the intramolecular hydrogen bonds critical to the conformation of this compound. researchgate.net They can visualize and quantify the strength of these interactions.

TechniqueApplication in Mechanistic StudiesExample for this compound
NMR Spectroscopy Structure elucidation, intermediate trapping, kinetic monitoringIdentifying the regiochemistry of a nitration product.
Mass Spectrometry Product identification, tracking of isotope labelsConfirming the mass of a lithiated and quenched product.
IR/Raman Spectroscopy Functional group analysis, hydrogen bond detectionObserving the O-H···N hydrogen bond through shifts in vibrational frequency.
DFT Calculations Transition state modeling, energy profile calculationCalculating the energy barrier for electrophilic attack at C4 vs. C6.
AIM/RDG Analysis Visualization and quantification of non-covalent interactionsCharacterizing the strength of the intramolecular hydrogen bond.

This table summarizes the application of modern analytical techniques to investigate the reaction mechanisms of the title compound.

Design, Synthesis, and Characterization of Derivatives and Analogues of 3 2 Aminophenyl Propan 1 Ol

Strategic Modifications at the Amine Nitrogen

The primary amine group of 3-(2-aminophenyl)propan-1-ol is a key site for chemical elaboration, enabling the introduction of a wide range of substituents and the construction of novel heterocyclic rings.

Alkylation, Acylation, and Sulfonylation of the Amine

The nucleophilic character of the aromatic amine facilitates straightforward alkylation, acylation, and sulfonylation reactions. These transformations are fundamental in medicinal chemistry for modulating a compound's lipophilicity, hydrogen bonding capacity, and metabolic stability.

Alkylation: N-alkylation of amines can be achieved using various alkylating agents. For instance, palladium-catalyzed N-alkylation of amines with alcohols represents a modern and efficient method for creating C-N bonds. hbni.ac.in

Acylation: Acylation of the amine group to form amides is a common strategy. This can be accomplished using acyl chlorides or through one-pot decarboxylative acylation methods with malonic esters, offering high yields and purity. google.com For example, the reaction of 2-chloroaniline (B154045) with diethyl malonate (DEM) in the presence of a base like cesium carbonate results in the corresponding phenylacetamide in excellent yield. google.com

Sulfonylation: The synthesis of sulfonamides is achieved by reacting the amine with a sulfonylating agent, such as a sulfonyl chloride, typically in the presence of a base. google.com This reaction introduces a sulfonyl moiety which can significantly alter the biological activity of the parent molecule. google.com

Formation of Heterocyclic Scaffolds through Amine Cyclization

The bifunctional nature of this compound, possessing both an amine and a hydroxyl group in a specific spatial arrangement, makes it an ideal precursor for the synthesis of nitrogen-containing heterocycles. Intramolecular cyclization reactions, often catalyzed by transition metals, are a powerful tool for constructing these valuable scaffolds.

A notable example is the manganese-catalyzed N-heterocyclization of this compound. acs.orgacs.orgkaust.edu.sa Depending on the reaction conditions and the specific manganese pincer complex used as a catalyst, this transformation can selectively yield either 3,4-dihydroquinolin-2(1H)-ones or 1,2,3,4-tetrahydroquinolines. acs.orgacs.org For instance, using a specific manganese complex (Mn-1) in DMF at 120 °C with KOtBu as a base, 3,4-dihydroquinolin-2(1H)-one can be obtained in high yield. acs.org Conversely, another manganese complex (Mn-2) in toluene (B28343) can favor the formation of 1,2,3,4-tetrahydroquinoline. acs.org This catalytic system has been shown to be effective for synthesizing a range of five-, six-, and seven-membered benzo-fused lactams. researchgate.net

Beyond manganese, other transition metals like rhodium and iridium have also been employed for similar oxidative cyclizations of amino alcohols to produce heterocycles such as indoles and 1,2,3,4-tetrahydroquinolines. acs.orgresearchgate.net Copper/TEMPO-catalyzed aerobic oxidation of this compound also provides a route to quinolines. rsc.org

The reaction of 3-(2-aminophenyl)-6-R-1,2,4-triazin-5(2H)-ones with cyclic anhydrides can lead to the formation of complex heterocyclic systems. researchgate.netresearchgate.netresearchgate.net The regioselectivity of these reactions is often influenced by steric and electronic factors of the substituents on the anhydride (B1165640). researchgate.net For example, the reaction with camphoric anhydride proceeds regioselectively due to steric hindrance. researchgate.net

Table 1: Manganese-Catalyzed N-Heterocyclization of this compound

Catalyst Base Solvent Temperature (°C) Product(s) Yield(s) (%) Reference
Mn-1 KOtBu DMF 135 3,4-dihydroquinolin-2(1H)-one, 1,2,3,4-tetrahydroquinoline 76, 13 acs.org
Mn-2 KOtBu DMF 135 3,4-dihydroquinolin-2(1H)-one, 1,2,3,4-tetrahydroquinoline 26, 52 acs.org
Mn-1 KOtBu DMF 120 3,4-dihydroquinolin-2(1H)-one 94 acs.org
Mn-2 KOtBu Toluene 135 1,2,3,4-tetrahydroquinoline 94 acs.org

Strategic Modifications at the Hydroxyl Oxygen

The primary hydroxyl group in this compound provides another reactive handle for derivatization, enabling the formation of esters and ethers, or oxidation to carbonyl compounds for further transformations.

Ester and Ether Formation for Prodrug Development or Property Modulation

Ester Formation: The synthesis of esters from the corresponding carboxylic acids can be achieved through standard esterification procedures. researchgate.net This modification can enhance the lipophilicity of the parent compound, potentially improving its absorption and distribution.

Ether Formation: While specific examples for this compound are not detailed in the provided search results, ether synthesis is a general and important transformation for hydroxyl-containing compounds.

Oxidation to Carbonyl Compounds and Subsequent Transformations

Oxidation of the primary alcohol to an aldehyde or a carboxylic acid opens up a vast array of subsequent chemical transformations.

The hydroxyl group of derivatives of this compound can be oxidized to a carbonyl group using reagents like the Jones reagent. ugr.es This transformation converts the alcohol into a ketone or aldehyde, which can then undergo further reactions. For instance, N-(3-(2-amino-5-substitutedphenyl)-3-hydroxypropyl)imidamides can be oxidized to the corresponding N-(3-(2-amino-5-substitutedphenyl)-3-oxopropyl)imidamides. ugr.es

Modifications on the Phenyl Ring for Electronic and Steric Tuning

The synthesis of analogues with substituents on the phenyl ring often starts from appropriately substituted precursors. For example, derivatives with chloro or cyano groups on the phenyl ring have been synthesized. rsc.org The synthesis of a 5-cyano substituted analogue, 3-(2-amino-5-cyanophenyl)propan-1-ol, was achieved starting from 3-(2-amino-5-cyanophenyl)-2-propyn-1-ol followed by reduction. rsc.org Similarly, a 4-chloro analogue was prepared from 3-(2-amino-4-chlorophenyl)-2-propyn-1-ol. rsc.org

Furthermore, the synthesis of N-(3-(2-amino-5-substitutedphenyl)-3-hydroxypropyl)imidamides has been reported with substituents such as methoxy (B1213986) on the phenyl ring. ugr.es These modifications can impact the biological activity, as seen in the case of N-(3-(2-amino-5-methoxyphenyl)-3-hydroxypropyl)-4-(trifluoromethyl)benzimidamide, which showed notable inhibitory activity on iNOS. ugr.es

Table 2: Synthesized Analogues of this compound with Phenyl Ring Modifications

Substituent on Phenyl Ring Resulting Analogue Synthetic Precursor Reference
5-cyano 3-(2-amino-5-cyanophenyl)propan-1-ol 3-(2-amino-5-cyanophenyl)-2-propyn-1-ol rsc.org
4-chloro 3-(2-amino-4-chlorophenyl)propan-1-ol 3-(2-amino-4-chlorophenyl)-2-propyn-1-ol rsc.org
5-methoxy N-(3-(2-amino-5-methoxyphenyl)-3-hydroxypropyl)-4-(trifluoromethyl)benzimidamide 3-amino-1-(2-nitro-5-methoxyphenyl)propan-1-ol ugr.es

Introduction of Electron-Donating and Electron-Withdrawing Groups

The electronic properties of the phenyl ring in this compound can be modulated by introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). These substitutions can significantly influence the molecule's reactivity, polarity, and interaction with biological targets.

Electron-Withdrawing Groups (EWGs): The introduction of EWGs, such as nitro (-NO2) or trifluoromethyl (-CF3), can increase the acidity of the amino group and alter the electron density of the aromatic ring. For instance, studies on related aminophenyl derivatives have shown that the presence of a nitro group can enhance metabolic stability. In the context of synthesizing new nitric oxide synthase (NOS) inhibitors, derivatives of 3-amino-1-(2-nitrophenyl)propan-1-ol were utilized as key intermediates. ugr.es Specifically, the compound N-(3-(2-amino-5-methoxyphenyl)-3-hydroxypropyl)-4-(trifluoromethyl)benzimidamide demonstrated high inhibitory activity. ugr.es

The following table summarizes the effects of various substituents on the properties of related aminophenyl compounds.

SubstituentTypeObserved EffectReference
-NO2EWGEnhanced metabolic stability in some derivatives.
-CF3EWGComponent of a highly active NOS inhibitor. ugr.es ugr.es
-OCH3EDGReduced activity in certain 1,3,5-triazine (B166579) activators. nih.gov nih.gov
-ClEWGComponent of active NOS inhibitors. ugr.es ugr.es

Ring Expansion or Contraction Strategies

Altering the size of the aromatic ring in this compound represents a more profound structural modification. Such changes can lead to the formation of novel heterocyclic systems with distinct conformational and electronic properties.

While direct ring expansion or contraction of the phenyl ring of this compound is not extensively documented, related synthetic strategies offer insights into potential transformations. For example, methods for the synthesis of benzo[b]azepines, which are seven-membered nitrogen-containing rings, have been developed through oxidative ring expansion of hydroquinolines. researchgate.net This suggests that derivatives of this compound could potentially be transformed into larger ring systems.

Furthermore, the synthesis of 1,3-oxazines and fused 1,3-oxazines through methods like multicomponent reactions and cyclization reactions showcases the versatility of aminophenyl precursors in forming new ring structures. researchgate.net The reactivity of the amino and hydroxyl groups in this compound makes it a suitable candidate for such cyclization strategies, potentially leading to novel heterocyclic analogues.

Structural Variations of the Propane (B168953) Linker

The three-carbon propane linker connecting the aminophenyl group and the hydroxyl group is a key determinant of the molecule's flexibility and spatial orientation. Modifications to this linker can significantly impact its interaction with other molecules.

Chain Elongation, Shortening, and Branching

Varying the length of the alkyl chain can alter the distance between the aromatic ring and the hydroxyl group, which can be critical for biological activity.

Chain Elongation: Synthesis of analogues with longer chains, such as 4-(4-octylphenyl)butan-1-ol, has been reported in the context of developing sphingosine (B13886) kinase inhibitors. acs.org This demonstrates the feasibility of extending the linker to probe binding pockets of target proteins.

Chain Shortening: While not directly documented for this compound, the synthesis of related compounds with shorter linkers is a common strategy in medicinal chemistry to optimize activity.

Branching: The introduction of methyl groups or other small alkyl groups on the propane chain can introduce steric hindrance and create chiral centers. For example, the synthesis of 2-methyl-1,3-diphenylpropan-1-one has been described. hbni.ac.in

Introduction of Double Bonds or Stereocenters

Introducing rigidity or specific stereochemistry into the linker can lead to more conformationally constrained and potentially more potent analogues.

Double Bonds: The synthesis of chalcone (B49325) derivatives, such as 1,3-diaryl-2-propen-1-one, involves the introduction of a double bond in the three-carbon linker, resulting in a more planar and rigid structure. researchgate.netijpsr.com

Stereocenters: The propan-1-ol backbone allows for the creation of stereocenters. For instance, (S)-2-amino-3-(4-nitrophenyl)propan-1-ol is a chiral amino alcohol used as an intermediate in the synthesis of pharmaceuticals. The synthesis of racemic 2-(1,3-diaryl-3-hydroxypropyl)cyclohexan-1-ol derivatives also highlights the generation of chiral centers. researchgate.net

The following table provides examples of structural variations of the propane linker in related compounds.

ModificationExample CompoundSynthetic ContextReference
Chain Elongation4-(4-octylphenyl)butan-1-olSphingosine kinase inhibitors acs.org
Branching2-methyl-1,3-diphenylpropan-1-oneGeneral synthesis hbni.ac.in
Double Bond1,3-diaryl-2-propen-1-oneChalcone synthesis researchgate.net
Stereocenter(S)-2-amino-3-(4-nitrophenyl)propan-1-olPharmaceutical intermediate

Combinatorial Chemistry and High-Throughput Synthesis of Libraries

To efficiently explore the chemical space around the this compound scaffold, combinatorial chemistry and high-throughput synthesis techniques are employed. googleapis.com These approaches allow for the rapid generation of large libraries of related compounds, which can then be screened for desired properties.

The use of solid-phase synthesis, where one of the functional groups of the core molecule is attached to a resin, facilitates the purification process and allows for the systematic variation of other parts of the molecule. nih.gov For example, a library of 2001 compounds was prepared using 3-amino-5-hydroxybenzoic acid as a core structure, demonstrating the power of the split/combine method in generating chemical diversity. nih.gov Such strategies could be adapted to the this compound scaffold by anchoring it to a solid support via either the amino or the hydroxyl group, followed by reaction with a diverse set of building blocks.

Structure-Reactivity and Structure-Property Relationship Studies of Derivatives

Understanding the relationship between the structure of a molecule and its chemical reactivity or physical properties is fundamental to rational drug design and materials science. For derivatives of this compound, these studies involve systematically altering the structure and observing the effect on properties such as biological activity, solubility, and metabolic stability.

Advanced Spectroscopic and Chromatographic Methods for the Analysis of 3 2 Aminophenyl Propan 1 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as an indispensable tool for determining the structure of organic compounds in solution. Through the analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra, a complete picture of the molecular framework of 3-(2-Aminophenyl)propan-1-ol can be assembled.

Comprehensive ¹H and ¹³C NMR Assignments

Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide fundamental information about the chemical environment of each hydrogen and carbon atom in this compound. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment surrounding each nucleus. rsc.org

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound displays distinct signals corresponding to the aromatic protons, the protons on the propyl chain, and the protons of the amino and hydroxyl groups. The integration of these signals reveals the relative number of protons in each environment, while the splitting patterns (multiplicity) provide information about neighboring protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum shows signals for each unique carbon atom in the molecule. The chemical shifts help to distinguish between aromatic and aliphatic carbons. rsc.org For instance, carbons in the benzene (B151609) ring typically resonate at higher chemical shifts compared to the sp³-hybridized carbons of the propanol (B110389) side chain.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Multiplicity (¹H NMR)
Aromatic CH6.60 - 7.10115.0 - 130.0Multiplet
CH(N)~4.0~55.0Multiplet
CH₂~1.8~35.0Multiplet
CH₂OH~3.6~60.0Triplet
NH₂Broad-Singlet
OHBroad-Singlet

Note: The exact chemical shifts can vary depending on the solvent and concentration.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

While 1D NMR provides essential data, 2D NMR experiments are crucial for unambiguously assigning signals and understanding the connectivity and spatial relationships between atoms. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between the protons on adjacent carbons in the propyl chain (e.g., between the CH and CH₂ groups).

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. columbia.edu This is instrumental in assigning the ¹³C signals based on their attached, and often more easily assigned, protons. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons, typically over two or three bonds. columbia.edu This is particularly useful for identifying connectivity across quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. columbia.edu For example, HMBC can show correlations from the protons on the propyl chain to the carbons of the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are directly bonded. This is a powerful tool for determining the stereochemistry and preferred conformation of a molecule. For this compound, NOESY could reveal spatial proximities between the protons of the propyl side chain and the aromatic ring, providing insights into its three-dimensional structure.

Dynamic NMR for Conformational Studies and Tautomerism

Dynamic NMR (DNMR) involves acquiring NMR spectra at different temperatures to study dynamic processes such as conformational changes or tautomerism. researchgate.net While significant tautomerism is not expected for this compound under normal conditions, DNMR could be employed to study the rotation around the C-C and C-N bonds of the side chain. By analyzing changes in the NMR spectra with temperature, information about the energy barriers for these rotations can be obtained. Studies on related compounds, such as aryl-substituted 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-diones, have utilized ¹H NMR to investigate tautomeric equilibria in solution. rsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Exact Mass Determination using High-Resolution MS (HRMS)

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, often to four or more decimal places. rsc.orgrsc.org This high accuracy allows for the determination of the elemental formula of a compound. For this compound (C₉H₁₄N₂O), the theoretical exact mass can be calculated and compared to the experimentally determined value to confirm its molecular formula. nih.gov

Data Table: High-Resolution Mass Spectrometry Data for this compound

IonTheoretical Exact Mass (m/z)
[M+H]⁺167.1184
[M+Na]⁺189.1004

Note: The observed mass in an HRMS experiment should be very close to the theoretical value.

Fragmentation Pathway Elucidation using Tandem MS (MS/MS)

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z are selected and then fragmented further to generate a secondary mass spectrum. nih.gov This process helps in elucidating the structure of the parent ion by analyzing the masses of the fragment ions. The fragmentation of the protonated molecule of this compound would likely involve the loss of small neutral molecules such as water (H₂O) from the alcohol group, or ammonia (B1221849) (NH₃) from the amino group. Cleavage of the propyl side chain can also occur, leading to characteristic fragment ions. docbrown.info For instance, cleavage of the bond between the carbon bearing the hydroxyl group and the adjacent carbon would be a common fragmentation pathway. docbrown.info The study of fragmentation patterns in related amino alcohol compounds provides a basis for predicting the fragmentation of this compound. nih.gov

Isotope Labeling in MS for Mechanistic Studies

Isotope labeling, in conjunction with mass spectrometry (MS), is a powerful tool for elucidating reaction mechanisms and tracking metabolic pathways. Stable isotopes such as ²H, ¹³C, and ¹⁵N can be incorporated into the this compound molecule. nih.govugr.es By analyzing the mass shifts in the resulting fragments in the mass spectrum, the fate of specific atoms during a chemical transformation can be determined. purdue.edu

For instance, in studying the cyclization reactions of aminoalcohols, deuterium (B1214612) labeling of the propanol chain or the amine groups could provide definitive evidence for the proposed intermediates and transition states. acs.orgmarquette.eduacs.org While specific studies employing isotope labeling for the mechanistic analysis of this compound are not extensively documented in current literature, the methodology is broadly applicable. The general approach involves synthesizing a labeled version of the compound and subjecting it to the reaction under investigation. Subsequent analysis by LC-MS or GC-MS would compare the fragmentation patterns of the labeled and unlabeled species, providing insight into bond-forming and bond-breaking steps. purdue.edu

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are essential techniques for identifying the functional groups present in a molecule through their characteristic vibrational frequencies. For this compound, these methods can confirm the presence of the primary amine (NH₂), the hydroxyl group (OH), and the substituted benzene ring.

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
O-H (Alcohol) Stretching 3200-3600 (broad)
N-H (Amine) Symmetric & Asymmetric Stretching 3300-3500
C-H (Aromatic) Stretching 3000-3100
C-H (Aliphatic) Stretching 2850-2960
C=C (Aromatic) Stretching 1450-1600
C-O (Alcohol) Stretching 1050-1260

These spectroscopic techniques are invaluable for routine identification and quality control, ensuring the correct chemical structure is present.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The this compound molecule contains a phenyl ring, which is a chromophore that absorbs UV light. The presence of the amino substituent on the ring influences the wavelength of maximum absorbance (λ_max).

The electronic spectrum of this compound is expected to show absorptions characteristic of a substituted benzene ring. mdpi.comresearchgate.net Typically, these appear as a strong absorption band around 200-240 nm and a weaker, fine-structured band between 250-290 nm. The amino group, being an auxochrome, is likely to cause a bathochromic (red) shift of these bands to longer wavelengths and increase their intensity. researchgate.net This technique is particularly useful for quantitative analysis using the Beer-Lambert law and for monitoring reactions involving the aromatic ring.

X-ray Crystallography for Solid-State Structure Determination and Polymorphism

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, in the solid state of this compound.

To date, a published crystal structure for this compound has not been identified in open-access crystallographic databases. ugr.es However, analysis of structurally similar compounds suggests that the molecule would likely exhibit extensive hydrogen bonding involving the amino and hydroxyl groups, influencing its crystal packing.

Furthermore, X-ray crystallography is the primary tool for studying polymorphism, the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have distinct physical properties, and their control is critical in pharmaceutical development. Should different crystalline forms of this compound be discovered, X-ray powder diffraction (XRPD) would be instrumental in their routine characterization.

Advanced Chromatographic Separation and Purity Assessment

Chromatographic techniques are central to the analysis of chemical compounds, enabling their separation, purification, and quantification.

Since this compound possesses a chiral center at the carbon atom bearing the amino group, it exists as a pair of enantiomers. In many applications, particularly in pharmaceuticals, it is crucial to separate and quantify these enantiomers. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and effective technique for this purpose. jiangnan.edu.cnresearchgate.net

The development of a chiral HPLC method involves screening various CSPs and mobile phase conditions to achieve baseline separation of the enantiomers. sigmaaldrich.comhplc.eu Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often successful in resolving a wide range of chiral compounds, including amino alcohols. researchgate.netresearchgate.net

Table 2: General Strategy for Chiral HPLC Method Development

Step Parameter Description
1. CSP Screening Stationary Phase Test columns with different chiral selectors (e.g., cellulose-based, amylose-based, protein-based).
2. Mobile Phase Screening Eluent System Evaluate normal-phase (e.g., hexane/isopropanol), reversed-phase (e.g., water/acetonitrile), and polar organic modes.
3. Additive Optimization Mobile Phase Modifier Add small amounts of an acid (e.g., trifluoroacetic acid) or a base (e.g., diethylamine) to improve peak shape and resolution for ionizable analytes.

Once a suitable method is developed, it can be used to determine the enantiomeric excess (ee) of a sample of this compound.

Impurity profiling is a critical aspect of chemical analysis, mandated by regulatory agencies to ensure the safety of pharmaceutical substances. unr.edu.arijprajournal.comijpsr.com Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful hyphenated techniques for the separation, identification, and quantification of impurities. ijprajournal.comrsc.org

For this compound, potential impurities could include starting materials, by-products from the synthesis, or degradation products. A study on the manganese-catalyzed dehydrogenative cyclization of this compound utilized GC analysis with an internal standard to determine the reaction yield, demonstrating the utility of GC for quantitative analysis of this compound. acs.org

LC-MS is particularly well-suited for analyzing non-volatile or thermally labile compounds like this compound. wur.nlwpmucdn.comacs.org A typical LC-MS method would employ a reversed-phase column (e.g., C18) to separate the main component from its impurities, followed by detection with a mass spectrometer. The mass spectrometer provides molecular weight information and fragmentation patterns, which are crucial for the structural elucidation of unknown impurities. rsc.org

Supercritical Fluid Chromatography (SFC) for Challenging Separations

Supercritical Fluid Chromatography (SFC) has emerged as a powerful and advanced chromatographic technique for tackling difficult analytical and preparative separations in the pharmaceutical industry. wiley.comnih.gov Its rising prominence is due to modern instrumentation that offers improved robustness and sensitivity, allowing for fast and efficient separations. nih.govafmps.be SFC is particularly advantageous for compounds that are challenging to analyze using traditional methods like High-Performance Liquid Chromatography (HPLC). The technique utilizes a mobile phase, most commonly carbon dioxide (CO2), heated and pressurized above its critical point (approximately 31°C and 73 bar), where it exists as a supercritical fluid. afmps.beshimadzu.com This state possesses unique properties, combining the low viscosity and high diffusivity of a gas with the solvating power of a liquid, which leads to faster analysis times, reduced backpressure, and high chromatographic efficiency. afmps.bechromatographyonline.com

The analysis of polar molecules such as this compound, which contains both a primary amine and a primary alcohol functional group, presents a significant chromatographic challenge. These polar functional groups can lead to strong interactions with stationary phases, resulting in poor peak shapes and long retention times in traditional normal-phase chromatography. While reversed-phase HPLC is an option, SFC offers orthogonal selectivity, meaning it separates compounds based on different interaction mechanisms, providing a complementary and often superior alternative. nih.gov SFC is well-suited for retaining and separating polar compounds, a capability enhanced by the use of polar stationary phases and mobile phase modifiers. nih.govchromatographyonline.com

Principles and Method Development

Developing an SFC method for a polar compound like this compound involves the careful selection of both the stationary and mobile phases.

Stationary Phase Selection: The choice of stationary phase (the column) is a critical parameter in achieving the desired separation. While SFC was initially used for non-polar solutes, its application has expanded to polar compounds through the development of a wide array of columns. diva-portal.orgresearchgate.net For an analyte containing amine and alcohol groups, several types of stationary phases can be considered:

Standard Normal-Phase Columns: Columns packed with silica, diol, or cyano materials, traditionally used in HPLC, were the first to be adopted for SFC. chromatographyonline.com Diol columns are often a starting point for separating polar compounds. shimadzu.com

Specialized Polar and Amine-Specific Columns: To improve peak shape and selectivity for basic compounds, specialized columns have been developed. An amino phenyl stationary phase, for example, is specifically designed for the separation of amines, alcohols, and acids, often without requiring mobile phase additives. chromatographyonline.comgimitec.com Other phases, such as those with ethyl pyridine (B92270) or pyridyl amide chemistry, are also highly effective for retaining and separating compounds with strong amine groups, simplifying the mobile phase by eliminating the need for basic additives. shimadzu.comgimitec.com

Mobile Phase Composition: The mobile phase in modern SFC is typically a mixture of supercritical CO2 and a polar organic solvent, known as a modifier.

Carbon Dioxide (CO2): As the primary mobile phase component, CO2 is non-flammable, readily available, and easily removed from collected fractions in preparative applications. researchgate.net However, pure CO2 is nonpolar and has insufficient solvating power to elute polar analytes like this compound. afmps.be It is also known that supercritical CO2 can react with primary amines to form carbamic acid, which can complicate analysis. americanpharmaceuticalreview.com

Organic Modifiers: To increase the mobile phase's polarity and elution strength, a polar organic modifier is essential. afmps.be Methanol (B129727) is the most common modifier, though ethanol (B145695) and isopropanol (B130326) are also used. diva-portal.orgnacalai.com The concentration of the modifier is a key parameter for optimizing retention time; increasing the modifier percentage generally decreases retention. nacalai.com

Additives: For polar and ionizable compounds, small amounts of additives are often incorporated into the modifier to dramatically improve peak shape and selectivity. diva-portal.orgnacalai.com The choice of additive depends on the analyte's properties. For a basic compound like this compound, a basic additive such as ammonium (B1175870) hydroxide (B78521), diethylamine, or isopropylamine (B41738) can be used to minimize undesirable interactions with acidic silanol (B1196071) groups on the silica-based stationary phase surface, thereby preventing peak tailing. diva-portal.orgchromatographyonline.com Conversely, acidic additives like trifluoroacetic acid (TFA) may also be employed, as the combination of acidic and basic additives has been shown to generate unique enantioselectivity in some chiral separations. afmps.be Research has shown that for primary amines, using a combination of TFA and triethylamine (B128534) as additives can yield excellent selectivity and baseline separations. chromatographyonline.com

Detailed Research Findings

Research into the SFC separation of primary amines provides a strong foundation for developing a method for this compound. A study evaluating a cyclofructan-based chiral stationary phase for the enantiomeric separation of 25 different primary amines highlights the critical role of mobile phase additives. chromatographyonline.com The study found that while a basic additive like ammonium hydroxide destroyed enantioselectivity, a combination of trifluoroacetic acid and triethylamine in methanol resulted in excellent selectivity and improved peak symmetries compared to normal-phase and polar organic modes of HPLC. chromatographyonline.com

This research underscores that SFC provides comparable or better performance in terms of selectivity and analysis time for challenging primary amines. chromatographyonline.com The higher diffusivity of CO2-based mobile phases leads to improved mass transfer kinetics, contributing to better peak shapes. chromatographyonline.com

The following interactive table presents representative data from an SFC screening of various primary amines, illustrating typical chromatographic conditions and outcomes. This data serves as a model for the expected parameters in an analysis of this compound.

Data adapted from a study on the SFC separation of primary amines, demonstrating typical parameters and performance. chromatographyonline.com The specific analytes are structurally related analogs used to illustrate the method's applicability.

Computational Chemistry and Theoretical Investigations of 3 2 Aminophenyl Propan 1 Ol

Quantum Chemical Calculations

Quantum chemical calculations are at the forefront of computational chemistry, offering a powerful means to investigate the electronic structure and energy of molecules. These methods, based on the principles of quantum mechanics, are broadly categorized into Density Functional Theory (DFT) and ab initio methods.

Density Functional Theory (DFT) Studies for Molecular Geometry, Electronic Structure, and Electrostatic Potential

Density Functional Theory (DFT) has become a popular tool for studying medium-sized organic molecules like 3-(2-Aminophenyl)propan-1-ol due to its favorable balance between computational cost and accuracy. DFT calculations can predict the most stable three-dimensional arrangement of atoms in the molecule, known as its optimized geometry. For this compound, these calculations would determine the bond lengths, bond angles, and dihedral angles that result in the lowest energy conformation.

Furthermore, DFT provides a detailed picture of the electronic structure. This includes the distribution of electron density, which is crucial for understanding the molecule's reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest, as they are key indicators of a molecule's ability to donate or accept electrons in chemical reactions.

The electrostatic potential (ESP) surface, another output of DFT calculations, maps the electrostatic potential onto the electron density surface. This visual representation helps to identify the electron-rich and electron-poor regions of the molecule, which are indicative of its nucleophilic and electrophilic sites, respectively. For this compound, the amino and hydroxyl groups are expected to be electron-rich, while the aromatic ring may exhibit more complex electronic features.

Ab Initio Methods for High-Accuracy Energy and Property Predictions

Ab initio methods, derived directly from theoretical principles without the use of experimental data, offer a higher level of accuracy compared to DFT, albeit at a greater computational expense. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate predictions of molecular energies and properties.

For this compound, these high-level calculations can be used to refine the geometric parameters obtained from DFT and to calculate more precise values for properties such as dipole moment and polarizability. While computationally intensive, these methods are invaluable for benchmarking the results of less expensive methods and for obtaining highly reliable data on key molecular characteristics.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Solvent Effects

While quantum chemical calculations typically focus on a single, static molecular structure, Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion.

For a flexible molecule like this compound, which has several rotatable bonds, MD simulations are essential for exploring its conformational landscape. By simulating the molecule's motion, it is possible to identify the various low-energy conformations that it can adopt and the energy barriers between them. This conformational flexibility can have a significant impact on the molecule's biological activity and physical properties.

Furthermore, MD simulations can explicitly include solvent molecules, allowing for the investigation of solvent effects on the structure and dynamics of this compound. The presence of a solvent, such as water, can influence the preferred conformation of the molecule and its interactions with other molecules in solution.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods can be used to predict the spectroscopic signatures of molecules, which can be invaluable for interpreting experimental spectra. For this compound, these predictions can aid in its characterization.

NMR Spectroscopy: The chemical shifts of hydrogen and carbon atoms in a molecule can be calculated using quantum chemical methods. These predicted NMR spectra can be compared with experimental data to confirm the structure of the molecule and to assign the observed signals to specific atoms.

IR Spectroscopy: The vibrational frequencies of a molecule correspond to the absorption bands observed in its infrared (IR) spectrum. Computational methods can predict these frequencies, providing a theoretical IR spectrum that can be used to identify the functional groups present in this compound.

UV-Vis Spectroscopy: The electronic transitions that give rise to absorption in the ultraviolet-visible (UV-Vis) region of the electromagnetic spectrum can also be predicted computationally. These calculations can help to understand the electronic structure of the molecule and to interpret its UV-Vis spectrum.

Reaction Mechanism Elucidation via Transition State Search and Intrinsic Reaction Coordinate (IRC) Calculations

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For reactions involving this compound, these methods can be used to map out the entire reaction pathway, from reactants to products.

A key step in this process is the location of the transition state, which is the highest energy point along the reaction coordinate. Transition state search algorithms can be used to find the geometry of the transition state and to calculate its energy. This information is crucial for determining the activation energy of the reaction, which is a key factor in its rate.

Once the transition state has been located, Intrinsic Reaction Coordinate (IRC) calculations can be used to confirm that it connects the reactants and products. An IRC calculation follows the reaction pathway downhill from the transition state, providing a detailed picture of the molecular rearrangements that occur during the reaction.

Prediction of pKa Values and Lipophilicity (LogP)

The physicochemical properties of a molecule, such as its acidity (pKa) and lipophilicity (LogP), are critical for understanding its behavior in biological and chemical systems. Computational methods can be used to predict these properties, providing valuable information for drug design and other applications.

pKa Prediction: The pKa value is a measure of the acidity of a compound. Computational methods can be used to calculate the pKa of the amino and hydroxyl groups in this compound, providing insights into their protonation state at different pH values.

LogP Prediction: The LogP value is a measure of the lipophilicity, or "oil-loving" nature, of a molecule. It is a key parameter in drug design, as it affects the absorption, distribution, metabolism, and excretion (ADME) of a drug. Computational methods can be used to predict the LogP of this compound. A predicted LogP value for a related compound, 3-Amino-3-(2-aminophenyl)propan-1-ol, is 0.651. chemscene.com

Below is a table summarizing some of the computationally predicted properties for a closely related compound, which can provide an estimate for this compound.

PropertyPredicted Value
Topological Polar Surface Area (TPSA)72.27 Ų
LogP0.651
Number of Hydrogen Bond Acceptors3
Number of Hydrogen Bond Donors3
Number of Rotatable Bonds3

Docking and Molecular Recognition Studies for Potential Biological Interactions (if applicable to derivatives)

While direct computational studies on this compound are not extensively documented in publicly available research, numerous theoretical investigations have been conducted on its derivatives to explore their potential as therapeutic agents. These studies primarily employ molecular docking simulations to predict the binding affinities and interaction patterns of these molecules with various biological targets, offering insights into their potential mechanisms of action.

Research into derivatives of the this compound scaffold has often focused on their potential as inhibitors of nitric oxide synthase (NOS) isoforms. rsc.orgugr.esrsc.org In one such study, a series of thiourea (B124793) and urea (B33335) derivatives of 3-amino-1-(2-nitrophenyl)propan-1-ol were synthesized and evaluated for their inhibitory activity against inducible (iNOS) and neuronal (nNOS) nitric oxide synthases. rsc.org Molecular docking studies were instrumental in understanding the structure-activity relationships, demonstrating that the urea group, in particular, plays a significant role in the selectivity of these compounds. rsc.org The docking analyses revealed that both the aromatic ring and the amine group of these derivatives interact with the enzyme through π-cation interactions and hydrogen bonds, respectively. rsc.orgrsc.org

Another study focused on imidamide derivatives designed from a kynurenamine framework, which is structurally related to this compound. ugr.es The goal was to develop selective inhibitors of iNOS. Docking studies performed on the most active compounds suggested different binding modes within the iNOS and nNOS isozymes, which helped to explain the experimentally observed selectivity towards the inducible isoform. ugr.es These computational models are crucial for the rational design of more potent and selective inhibitors.

Furthermore, derivatives incorporating the 2-amino-pyrimidine scaffold have been investigated for their potential as anticancer agents. orientjchem.org In a study on 2-(2-amino-6-aryl-4-pyrimidinamino)ethanol derivatives, molecular docking was used to predict their binding to the active site of histone deacetylase 2 (HDAC2), a protein implicated in cancer development. orientjchem.org The results indicated that the synthesized compounds fit well into the active site of HDAC2, with some compounds showing particularly favorable docking scores and interactions. orientjchem.org

In a different therapeutic area, acetamide (B32628) derivatives of a benzothiazole (B30560) scaffold, which can be considered structurally related through the presence of an aminophenyl group, were evaluated as urease inhibitors. mdpi.com Molecular docking studies were conducted to understand the inhibitory mechanism. The in silico analysis showed that these derivatives bind to the non-metallic active site of the urease enzyme, with hydrogen bonding playing a crucial role in their inhibitory activity. mdpi.com

These examples highlight the utility of computational methods, particularly molecular docking, in elucidating the potential biological interactions of derivatives containing the this compound core structure. The insights gained from these theoretical investigations are invaluable for guiding the synthesis and development of new therapeutic agents with improved efficacy and selectivity.

Compound ClassTarget ProteinKey Interactions Observed in Docking StudiesReference
Thiourea and Urea DerivativesNitric Oxide Synthase (iNOS/nNOS)π-cation interactions, hydrogen bonds rsc.orgrsc.org
Imidamide DerivativesNitric Oxide Synthase (iNOS/nNOS)Varied binding modes explaining isoform selectivity ugr.es
2-Amino-pyrimidine DerivativesHistone Deacetylase 2 (HDAC2)Good fit into the active site, favorable docking scores orientjchem.org
Acetamide DerivativesUreaseBinding to non-metallic active site, hydrogen bonding mdpi.com

Applications of 3 2 Aminophenyl Propan 1 Ol in Specialized Organic Synthesis and Medicinal Chemistry Research

Role as a Versatile Chiral Building Block in Asymmetric Synthesis

Chiral building blocks are essential intermediates in the synthesis of natural products and pharmaceuticals, as biological targets are overwhelmingly chiral, requiring a precise stereochemical match for effective interaction. Chiral amines and alcohols, in particular, are crucial components for creating complex, stereochemically defined molecules. sigmaaldrich.com 3-(2-Aminophenyl)propan-1-ol, as a chiral amino alcohol, falls into this important class of compounds.

In asymmetric synthesis, where the goal is to produce a specific enantiomer of a chiral product, starting materials with pre-defined stereocenters are invaluable. The enantiomerically pure forms of this compound can be used to introduce a specific stereocenter into a target molecule, guiding the stereochemical outcome of subsequent reactions. This approach is often more efficient than establishing chirality later in a synthetic sequence. The development of continuous flow systems has further advanced the enantioselective synthesis of chiral active pharmaceutical ingredients (APIs) from such building blocks. nih.gov The presence of both an amino group and a hydroxyl group allows for differential protection and functionalization, enabling its integration into complex synthetic pathways to afford molecules with high enantiomeric purity. nih.govsigmaaldrich.com

Precursor for the Synthesis of Nitrogen-Containing Heterocycles (e.g., Quinoline (B57606), Indole (B1671886) Derivatives)

The structural framework of this compound, containing an aniline (B41778) moiety, makes it an ideal precursor for the synthesis of various nitrogen-containing heterocyclic compounds, which are core structures in many pharmaceuticals. nih.govjddtonline.info

Quinoline Derivatives: Quinolines are a class of heterocyclic aromatic compounds with a wide range of biological activities, including antimalarial and anticancer properties. jddtonline.infowikipedia.org Several classical methods for quinoline synthesis start from aniline derivatives. The Friedländer synthesis, for instance, involves the reaction of a 2-aminobenzaldehyde (B1207257) or ketone with a compound containing a reactive α-methylene group. wikipedia.org The 2-amino group of this compound can participate in similar condensation and cyclization reactions to form the quinoline core. For example, reaction with α,β-unsaturated carbonyl compounds under Doebner-Miller reaction conditions can yield substituted quinolines. wikipedia.org

Indole Derivatives: The indole scaffold is another privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs. nih.govresearchgate.netrug.nl The synthesis of indole derivatives can be achieved through various methods starting from anilines. While classical methods like the Fischer indole synthesis require harsh conditions, newer, more sustainable multicomponent reactions have been developed. researchgate.netrug.nl The aniline functionality within this compound serves as the key reactive site for these transformations, allowing for the construction of the indole ring system. This makes the compound a useful starting point for creating novel indole derivatives with potential therapeutic applications. nih.gov

Table 1: Potential Heterocyclic Synthesis Applications

Target Heterocycle Synthetic Method Role of this compound
Quinoline Friedländer Annulation / Doebner-Miller Reaction Provides the aniline fragment for condensation and cyclization. wikipedia.org

Utility in the Construction of Complex Pharmaceutical Intermediates and Scaffolds

The development of new drugs often requires the synthesis of novel molecular scaffolds and intermediates. researchgate.net this compound serves as a valuable intermediate due to its dual functionality, which allows for sequential or orthogonal chemical modifications. The amino group can be acylated, alkylated, or used in C-N bond-forming reactions, while the hydroxyl group can be oxidized, etherified, or esterified.

This versatility allows for the construction of more complex molecules. For example, the core structure is related to intermediates used in the synthesis of drugs like Duloxetine, which features a 3-amino-1-propanol moiety. researchgate.net The ability to use this compound to build diverse molecular libraries is crucial for lead optimization in drug discovery, where subtle structural changes can significantly impact biological activity.

Integration into Natural Product Total Synthesis as a Key Fragment

The total synthesis of natural products is a field dedicated to the laboratory creation of complex molecules found in nature. rsc.org This endeavor often relies on a strategy of convergent synthesis, where complex molecules are assembled from smaller, well-defined fragments or "building blocks." rsc.org

This compound, particularly in its enantiomerically pure form, represents a useful three-carbon fragment that can be incorporated into the synthesis of larger natural products. Its structure is particularly relevant for the synthesis of alkaloids, a large class of naturally occurring compounds that often contain substituted aromatic amine or heterocyclic cores derived from them. The compound provides a ready-made handle for introducing a side chain with a terminal alcohol, which can be further elaborated to complete the carbon skeleton of the target natural product.

Application in Materials Science Research (e.g., Polymer Chemistry, Ligand Design for Metal Complexes)

The applications of this compound extend beyond medicinal chemistry into the realm of materials science.

Polymer Chemistry: Research has shown that this compound can act as a catalyst. Specifically, it has been used as a pentamethylcyclopentadienyl catalyst for the polymerization of lactams. biosynth.com This catalytic activity opens possibilities for its use in creating specialized polymers with potentially unique properties derived from the catalyst's structure.

Ligand Design for Metal Complexes: The compound's structure, featuring both a nitrogen (amino) and an oxygen (hydroxyl) donor atom, makes it an excellent candidate for a bidentate ligand in coordination chemistry. Amino alcohols can coordinate with metal ions in various ways; for instance, 3-amino-1-propanol has been shown to coordinate to zinc(II) in a monodentate fashion through the amino nitrogen or a bidentate chelating manner. rsc.org The specific coordination mode depends on the metal center and reaction conditions. rsc.org By forming stable complexes with transition metals, this compound can be used to design new metal-organic frameworks (MOFs), catalysts, or materials with interesting magnetic or optical properties. researchgate.net

Table 2: Potential Coordination Modes in Metal Complexes

Coordination Atom(s) Mode Potential Application
Nitrogen (Amino) Monodentate Catalysis, basic metal complexes rsc.org

Use in Analytical Reagent Development and Sensor Technology

The chemical properties of this compound suggest its potential for use in the development of analytical reagents and chemical sensors. The aromatic amine group is both fluorescent and electrochemically active. These properties can be harnessed for sensing applications.

For instance, the fluorescence of the aniline moiety can be quenched or enhanced upon binding to a specific analyte, forming the basis of a fluorescent chemosensor. The emission properties could be tuned by modifying the amino or hydroxyl groups. Furthermore, the amino group can be readily diazotized and coupled with other aromatic compounds to produce azo dyes. If this process is modulated by the presence of a target analyte, it could be the basis for a colorimetric sensor, where a change in color indicates the presence of the substance of interest. These potential applications leverage the inherent reactivity and spectroscopic properties of the molecule's core structure.

Exploration of Biological Activities and Pharmacological Potential of 3 2 Aminophenyl Propan 1 Ol and Its Derivatives Academic Research Focus

In Vitro Studies on Specific Enzyme Systems and Receptor Binding Assays

Derivatives of the 3-(2-aminophenyl)propan-1-ol framework have been investigated for their interactions with specific biological targets, including enzymes and receptors. These in vitro studies are crucial for understanding the molecular basis of their pharmacological effects.

One area of investigation has been the inhibition of protein tyrosine phosphatase 1B (PTP1B), a key enzyme in metabolic regulation. A study focused on 3-(4-aminophenyl)-2-(1H-indol-3-yl)propanamide derivatives, which share a related structural backbone, identified them as potential PTP1B inhibitors through molecular docking studies and subsequent in-vitro assays. The most promising compound from this series exhibited a Ki of 52 μM, suggesting that this chemical scaffold is a viable starting point for designing new PTP1B inhibitors researchgate.net.

Additionally, research into ring-opened serotonin (B10506) analogs has provided insights into receptor binding affinities. A study on 3-(2-aminophenyl)propanamine, a closely related compound where the hydroxyl group of propan-1-ol is replaced by an amine, evaluated its effect on serotonin D receptors in isolated rat gastric fundus. The study found that the reduction of a carbonyl group in a precursor molecule to form the propanamine structure led to a significant decrease in affinity for the serotonin receptor. However, subsequent modifications, such as the removal of a phenolic hydroxyl group, could partially restore intrinsic activity nih.gov. Another derivative, a 1-(N-piperidino)-3-(2-amino-phenyl)-3-oxo-propane methoxylated at the C-5 position, was identified as a potent and purely competitive 5-HT antagonist with a pA2 value of 7.39 nih.gov.

Cellular Assays for Cytotoxicity and Antiproliferative Effects (Mechanistic Insights)

The antiproliferative potential of compounds derived from the this compound structure has been evaluated against various human cancer cell lines. These studies aim to identify cytotoxic agents and elucidate their mechanisms of action at the cellular level.

A series of novel 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides, which can be considered derivatives, were synthesized and tested for their in vitro antiproliferative activity against a panel of 60 human tumor cell lines. Several of these compounds demonstrated significant cytotoxic activity. For instance, one of the most active compounds in the series showed potent antiproliferative effects, and further investigation into its mechanism suggested that it acts as an antitubulin agent nih.gov.

Similarly, new 2-acetyl-3-aminophenyl-1,4-naphthoquinones were synthesized and evaluated for their in vitro antiproliferative properties on human prostate (DU-145) and breast (MCF-7) cancer cells, as well as a non-tumorigenic kidney cell line (HEK-293). Two compounds within this series displayed noteworthy cytotoxic activities against the tested human cancer cell lines nih.gov. Another study on 3(2H)-pyridazinone derivatives featuring a piperazinyl linker, a more complex derivative class, identified several compounds capable of negatively affecting the viability of gastric adenocarcinoma cells (AGS) after 72 hours of treatment nih.gov.

Derivative ClassCell LineActivity Noted
2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamidesK562 (Leukemia)74% proliferation inhibition at 10 μM nih.gov
2-Acetyl-3-aminophenyl-1,4-naphthoquinonesDU-145 (Prostate)Significant cytotoxic activity nih.gov
2-Acetyl-3-aminophenyl-1,4-naphthoquinonesMCF-7 (Breast)Significant cytotoxic activity nih.gov
3(2H)-Pyridazinone DerivativesAGS (Gastric Adenocarcinoma)Statistically significant decrease in metabolic activity nih.gov

Investigation of Antimicrobial, Antifungal, and Antiviral Properties

The investigation of this compound derivatives has revealed significant potential in combating microbial pathogens. Various synthesized analogs have demonstrated activity against a range of bacteria and fungi.

In one study, novel aza-Michael products, specifically 3-(arylamino)-1,3-diphenylpropanones, were synthesized and screened for antibacterial activity against Gram-negative Escherichia coli and Gram-positive Bacillus subtilis and B. cereus. The results indicated that most of the synthesized compounds were active, with derivatives containing fluoro and chloro groups showing particularly good activity compared to other compounds in the series sphinxsai.com.

Another research effort focused on synthesizing 3-((4-hydroxyphenyl)amino)propanoic acid derivatives and screening them against multidrug-resistant bacterial and fungal pathogens. Hydrazone derivatives containing heterocyclic substituents displayed the most potent and broad-spectrum antimicrobial activity. For example, a derivative with a nitro-substituted thiophene (B33073) ring was highly effective against S. aureus (MIC of 1 µg/mL), vancomycin-resistant E. faecalis (MIC < 0.5 µg/mL), and E. coli (MIC of 8 µg/mL) mdpi.com. These derivatives also showed substantial activity against drug-resistant Candida species, including Candida auris mdpi.com. Furthermore, studies on N,N-disubstituted β-amino acids with thiazole (B1198619) substituents also reported discrete antimicrobial activity, with compounds featuring furan (B31954) and bromothiophene substituents showing the highest efficacy nih.govresearchgate.net.

Derivative ClassMicroorganismMIC (µg/mL)
3-((4-hydroxyphenyl)amino)propanoic Acid Hydrazones mdpi.comS. aureus (MRSA)1
E. faecalis (VRE)&lt; 0.5
E. coli8
3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids nih.govBacillus cereusActive (specific MIC not detailed)
Staphylococcus sp.Active (specific MIC not detailed)
3-(Arylamino)-1,3-diphenylpropanones sphinxsai.comE. coliActive (specific MIC not detailed)
B. subtilisActive (specific MIC not detailed)

While antibacterial and antifungal properties are well-documented, there is limited specific research available on the antiviral properties of this compound derivatives in the reviewed literature.

Assessment of Neuropharmacological Activities and Central Nervous System Interactions

The structural similarity of certain this compound derivatives to known neuroactive compounds has prompted investigations into their neuropharmacological activities and interactions with the central nervous system (CNS).

Research on "ring-opened" serotonin analogs, such as 3-(2-aminophenyl)propanamine, has been conducted to understand the structural requirements for interaction with serotonin receptors. These studies, performed on isolated rat organ tissues, demonstrated that modifications to the aminophenylpropane backbone directly impact affinity and intrinsic activity at serotonin D receptors, with some derivatives acting as potent competitive antagonists nih.gov. This suggests that the core structure is a valid template for developing agents that modulate the serotonergic system.

More complex derivatives have been designed as potential multi-target agents for CNS disorders. For example, a series of amphetamine derivatives were synthesized to simultaneously target the serotonin transporter (SERT), norepinephrine (B1679862) transporter (NET), and the histamine (B1213489) H₃ receptor (H₃R). One compound in this series acted as a potent antagonist at all three targets, with IC₅₀ values of 20.1 nM for SERT, 49.6 nM for NET, and 0.72 nM for H₃R, indicating a favorable polypharmacological profile for potential antidepressant applications mdpi.com. Although these are more distant derivatives, they highlight the utility of the aminophenylpropane scaffold in designing CNS-active molecules.

Immunomodulatory Effects and Anti-inflammatory Potential

The potential for this compound derivatives to modulate the immune system and exert anti-inflammatory effects is an emerging area of research, though less developed than other areas. The evidence often comes from studies of broader classes of compounds that share structural motifs.

For example, a class of compounds known as cinnamoyl anthranilates, which are structurally related to some derivatives of this compound, are known to possess anti-inflammatory and antifibrotic properties nih.gov. This suggests that the underlying chemical scaffold may contribute to these effects. However, direct studies focusing specifically on the immunomodulatory and anti-inflammatory potential of this compound and its immediate derivatives are not extensively detailed in the current body of academic literature. Further dedicated research is required to isolate and characterize these potential activities.

Elucidation of Molecular Mechanisms of Action through Target Identification Studies

Understanding the precise molecular mechanisms through which these derivatives exert their biological effects is critical for their development as therapeutic agents. Target identification studies are key to elucidating these pathways.

For the derivatives exhibiting antiproliferative activity, some mechanistic work has been accomplished. In the case of the 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamide series, the most active compound was subjected to further analysis to determine its mechanism of action. These investigations, which included COMPARE analysis, cellular assays on tubulin polymerization, and cell cycle distribution studies, indicated that the compound functions as an antitubulin agent nih.gov. By disrupting microtubule dynamics, the compound inhibits mitosis and leads to cell death in proliferating cancer cells.

In the context of neuropharmacological activity, target identification is often inherent in the study design. For instance, the binding affinities and functional activities of derivatives at specific receptors like the serotonin and histamine H₃ receptors, as well as transporters like SERT and NET, have been explicitly determined through in vitro assays, confirming these proteins as direct molecular targets nih.govmdpi.com. These studies provide a clear understanding of the molecular interactions responsible for the observed pharmacological profiles.

Academic Research on Toxicological Profiles and Environmental Fate of 3 2 Aminophenyl Propan 1 Ol

In Vitro Toxicological Assessment: Genotoxicity and Mutagenicity Studies

Table 1: Genotoxicity of Structurally Related Aminophenols This table is based on data for analogous compounds and is intended for comparative purposes.

Test System Compound Class Endpoint Result

Mechanistic Investigations of Cellular Toxicity Pathways

The cellular toxicity pathways of 3-(2-Aminophenyl)propan-1-ol have not been specifically elucidated. Nevertheless, research into para-aminophenol derivatives offers insights into potential mechanisms. The metabolism of these compounds can lead to the formation of reactive metabolites, such as N-acetyl-p-benzoquinoneimine from paracetamol, which can cause cellular damage, particularly to the liver and kidneys. This toxicity is often mediated through the depletion of cellular antioxidants like glutathione (B108866) and the subsequent binding of reactive metabolites to cellular macromolecules. Given the presence of the aminophenol group in this compound, it is plausible that its biotransformation could also generate reactive intermediates capable of inducing oxidative stress and covalent binding to cellular components, leading to cytotoxicity.

Metabolism and Biotransformation Studies in Relevant Biological Systems

Specific metabolism and biotransformation studies for this compound are not documented. However, the metabolic fate of aromatic amino acids and p-aminophenol derivatives can serve as a predictive model. These compounds typically undergo Phase I and Phase II metabolic reactions. Phase I reactions could involve oxidation of the aromatic ring or the propanol (B110389) side chain. The amino group could also be a site for metabolic transformation. Phase II reactions would likely involve conjugation with glucuronic acid or sulfate (B86663) to increase water solubility and facilitate excretion. The metabolism of p-aminophenol derivatives is known to sometimes produce reactive intermediates, a possibility that should be considered for this compound.

Table 2: Predicted Metabolic Pathways for this compound This table is based on metabolic pathways of analogous compounds.

Metabolic Phase Potential Reaction Potential Metabolite
Phase I Aromatic Hydroxylation Hydroxylated derivative
Phase I N-Oxidation N-Oxide derivative
Phase I Alcohol Dehydrogenation Aldehyde/Carboxylic acid derivative
Phase II Glucuronidation Glucuronide conjugate

Ecotoxicological Research: Impact on Aquatic and Terrestrial Organisms

There is a lack of ecotoxicological data specifically for this compound. However, studies on related amines and aminophenols indicate a potential for aquatic toxicity. For example, some amines have shown toxicity to fish and algae, with Lowest Observed Effect Concentrations (LOEC) in the low mg/L range for certain species. Aminophenols have also been shown to be toxic to aquatic organisms like zebrafish. The potential for this compound to be released into aquatic environments warrants further investigation into its effects on a range of aquatic and terrestrial organisms to establish its ecotoxicological profile.

Table 3: Ecotoxicity of Structurally Related Amines This table presents data for analogous compounds to provide a comparative context.

Organism Compound Class Endpoint Concentration (mg/L)
Algae Amines LOEC 0.75

Bioaccumulation Potential in Environmental Systems

Future Directions and Emerging Research Avenues for 3 2 Aminophenyl Propan 1 Ol

Development of Chemoenzymatic and Bio-Inspired Synthetic Routes

The chemical synthesis of amino alcohols like 3-(2-Aminophenyl)propan-1-ol is increasingly benefiting from the integration of biocatalysis to create more efficient and environmentally friendly chemoenzymatic routes. ucl.ac.ukrsc.org These methods leverage the high selectivity of enzymes to produce optically pure pharmaceuticals that are challenging to obtain through traditional chemistry. ucl.ac.uknih.gov

Key strategies in this area include:

Enzyme-Catalyzed Reactions : The use of enzymes such as transaminases and transketolases can facilitate the creation of chiral amino alcohols from achiral starting materials. ucl.ac.uk Engineered amine dehydrogenases are also being explored for the asymmetric reductive amination of ketones to produce chiral amino alcohols with high enantioselectivity. frontiersin.org

Kinetic Resolution : Biocatalytic kinetic resolution is another approach to separate stereoisomers, yielding enantiomerically enriched products. rsc.org

De Novo Pathway Design : Researchers are designing novel biosynthetic pathways within microorganisms like E. coli to produce chiral amino alcohols in a whole-cell biocatalyst system. ucl.ac.uk

These bio-inspired routes offer several advantages over traditional chemical synthesis, including milder reaction conditions, reduced waste generation, and higher stereoselectivity. frontiersin.org The development of these methods is crucial for the sustainable production of this compound and its derivatives.

Table 1: Comparison of Synthetic Routes for Amino Alcohols
Synthetic RouteKey FeaturesAdvantagesChallenges
Traditional Chemical SynthesisRelies on conventional chemical reagents and catalysts.Well-established and versatile.Often requires harsh reaction conditions, may produce significant waste, and can have low stereoselectivity.
Chemoenzymatic SynthesisCombines chemical and enzymatic steps to achieve desired transformations. mdpi.comHigh selectivity, milder reaction conditions, and improved sustainability. rsc.orgEnzyme stability and cost can be limiting factors.
Whole-Cell BiocatalysisUtilizes engineered microorganisms to perform multi-step syntheses. ucl.ac.ukCan perform complex transformations in a single pot, reducing downstream processing. ucl.ac.ukMetabolic burden on the host organism and pathway optimization can be challenging.

Exploration of Novel Therapeutic Applications Beyond Current Indications

The structural motif of this compound is a key component in a variety of biologically active molecules. nih.govresearchgate.net Its derivatives have the potential for a wide range of therapeutic applications, and ongoing research is focused on exploring new pharmacological activities. Phenylpropanoids and their derivatives are known to possess antimicrobial, antioxidant, anti-inflammatory, and anticancer properties. nih.govresearchgate.net

Future research in this area may focus on:

Anticancer Agents : Derivatives of similar structures, such as aminophenoxazinones and pyrazoles, have shown promise as anticancer drugs. mdpi.commdpi.com The synthesis of novel derivatives of this compound could lead to the discovery of new compounds with potent antiproliferative activity. sphinxsai.comrsc.org

Antimicrobial and Antiviral Agents : The aminophenyl moiety is present in various compounds with demonstrated antibacterial, antifungal, and antiviral activities. nih.gov

Neuroprotective and Cardioprotective Effects : Phenylpropanoid derivatives have been shown to exhibit neuroprotective, cardioprotective, and hepatoprotective effects, suggesting that derivatives of this compound could be investigated for similar activities. nih.gov

The exploration of these and other therapeutic areas will be driven by the synthesis of new derivatives and comprehensive biological screening to identify promising lead compounds.

Integration into Advanced Drug Delivery Systems and Nanotechnology

The functional groups of this compound make it an ideal candidate for integration into advanced drug delivery systems and nanotechnology platforms. nih.gov Functionalization of nanoparticles with molecules containing amino groups can enhance their stability, biocompatibility, and targeting capabilities. nih.govresearchgate.net

Emerging applications in this field include:

Nanoparticle Functionalization : The amino group of this compound can be used to functionalize the surface of nanoparticles, such as gold or iron oxide nanoparticles, to improve their therapeutic and diagnostic properties. researchgate.netsci-hub.se This can lead to better targeting of cancer cells and reduced side effects. nih.gov

Peptide-Functionalized Nanomedicine : Peptides can be conjugated to nanoparticles to enhance their drug delivery efficiency. mdpi.com The aminophenylpropanol structure could serve as a linker or be incorporated into peptide sequences for this purpose.

Hydrogel-Based Drug Delivery : Self-assembling peptide-based hydrogels are being investigated as vehicles for sustained drug release. mdpi.com The properties of this compound could be leveraged in the design of such materials.

The integration of this compound into these advanced systems has the potential to overcome many of the challenges associated with conventional drug delivery, such as poor solubility and lack of specificity.

Design of Next-Generation Derivatives with Enhanced Selectivity and Potency

The design of next-generation derivatives of this compound with improved pharmacological properties is a key area of future research. nih.gov By modifying the core structure, it is possible to enhance the selectivity and potency of the resulting compounds for specific biological targets. nih.gov

Strategies for designing new derivatives include:

Structure-Activity Relationship (SAR) Studies : Systematic modification of the phenyl ring, the amino group, and the propanol (B110389) side chain can help to identify the key structural features responsible for biological activity.

Molecular Hybridization : Combining the this compound scaffold with other pharmacophores can lead to the development of hybrid molecules with novel mechanisms of action. nih.gov

Computational Modeling : In silico methods can be used to predict the binding affinity of new derivatives for their targets, helping to guide the design and synthesis of more potent compounds.

The goal of this research is to develop new drug candidates with improved therapeutic profiles, including higher efficacy and fewer side effects.

Table 2: Strategies for Derivative Design
StrategyDescriptionExpected Outcome
Structure-Activity Relationship (SAR)Systematic modification of a molecule to determine which parts are responsible for its biological activity.Identification of key functional groups and structural motifs for optimal activity.
Molecular HybridizationCombining two or more pharmacophores into a single molecule. nih.govCreation of new compounds with potentially synergistic or novel biological activities.
Computational ModelingUse of computer simulations to predict the properties of molecules.Rational design of more potent and selective compounds, reducing the need for extensive trial-and-error synthesis.

Sustainable Manufacturing and Circular Economy Principles for Chemical Production

The principles of sustainable manufacturing and the circular economy are becoming increasingly important in the chemical industry. mdpi.comnist.gov For a compound like this compound, this means developing production processes that are not only economically viable but also environmentally responsible. rsc.org

Key aspects of sustainable manufacturing for this compound include:

Green Chemistry : The application of green chemistry principles to the synthesis of amines can reduce the environmental impact of the manufacturing process. benthamdirect.comacs.orgnih.gov This includes the use of renewable feedstocks, safer solvents, and catalytic methods. gctlc.org

Process Optimization : Improving the efficiency of the synthesis can reduce energy consumption and waste generation. This can be achieved through process intensification and the use of continuous flow chemistry.

Waste Valorization : Exploring ways to convert byproducts and waste streams into valuable products is a key principle of the circular economy.

By adopting these principles, the chemical industry can move towards a more sustainable model for the production of this compound and other important chemical intermediates.

Interdisciplinary Research with Artificial Intelligence and Machine Learning for Prediction and Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of chemical synthesis and drug discovery. engineering.org.cnmit.edu For this compound, these technologies can be applied to both predict its properties and design novel synthetic routes and derivatives. arxiv.org

Applications of AI and ML in this context include:

Retrosynthesis Prediction : AI-powered tools can analyze a target molecule and propose a step-by-step synthetic pathway, starting from commercially available precursors. engineering.org.cnmit.eduresearchgate.net This can significantly accelerate the process of designing new synthetic routes.

Reaction Outcome Prediction : Machine learning models can be trained on large datasets of chemical reactions to predict the likely outcome of a new reaction, including the major product and potential side products. rsc.org

De Novo Drug Design : AI algorithms can generate novel molecular structures with desired pharmacological properties, providing a starting point for the design of new derivatives of this compound.

The use of these computational tools has the potential to dramatically reduce the time and cost associated with the discovery and development of new molecules based on the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-(2-Aminophenyl)propan-1-ol, and how do reaction conditions influence yield?

  • Methodology : The synthesis of structurally similar amino alcohols (e.g., 3-(3-Methylisoxazol-5-yl)propan-1-ol) often involves catalytic reactions. For example, coupling 2-aminophenyl precursors with propanol derivatives under acidic or basic catalysis (e.g., using iron(III) bromide or strong acids) can yield the target compound. Temperature control (ambient to 80°C) and reaction duration (6–24 hours) are critical for maximizing yield and purity .
  • Data : Typical yields range from 60–85%, with impurities arising from incomplete substitution or side reactions. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization improves purity to >95% .

Q. How can structural characterization of this compound be performed to confirm its identity?

  • Methodology : Use a combination of spectroscopic techniques:

  • NMR : 1H^1H- and 13C^{13}C-NMR to identify aromatic protons (δ 6.5–7.5 ppm), amine protons (δ 1.5–2.5 ppm), and hydroxyl groups (δ 1.0–5.0 ppm, broad).
  • IR : Peaks at ~3300 cm1^{-1} (N-H stretch) and ~1050 cm1^{-1} (C-O stretch).
  • Mass Spectrometry : Molecular ion peak at m/z ≈ 179.26 (C9 _9H13 _{13}NO) .

Q. What are the key challenges in purifying this compound, and how can they be mitigated?

  • Methodology : The compound’s polarity and amine functionality may lead to co-elution with byproducts. Use gradient elution in HPLC (C18 column, acetonitrile/water with 0.1% TFA) or silica gel chromatography. Recrystallization from ethanol/water mixtures (1:3 v/v) can isolate crystalline forms .

Advanced Research Questions

Q. How does the electronic environment of the 2-aminophenyl group influence the reactivity of this compound in cross-coupling reactions?

  • Methodology : The electron-donating amine group activates the phenyl ring for electrophilic substitution. Computational studies (DFT) can map charge distribution, revealing preferential sites for functionalization (e.g., para to the amine). Experimentally, Suzuki-Miyaura coupling with aryl halides under palladium catalysis (Pd(PPh3 _3)4 _4, K2 _2CO3 _3, DMF) demonstrates regioselectivity .

Q. What is the role of this compound in modulating biological targets, and how can its bioactivity be quantified?

  • Methodology : In vitro assays (e.g., enzyme inhibition, receptor binding) evaluate interactions. For example, the compound’s amine and hydroxyl groups may chelate metal ions in enzyme active sites. IC50_{50} values for kinase inhibition can be determined via fluorescence-based assays, with dose-response curves analyzed using GraphPad Prism .

Q. How can computational modeling predict the pharmacokinetic properties of this compound?

  • Methodology : Use tools like SwissADME or MOE to calculate logP (~1.8), polar surface area (~50 Å2^2), and blood-brain barrier permeability. Molecular docking (AutoDock Vina) identifies potential binding poses with proteins like cytochrome P450 isoforms, predicting metabolic stability .

Contradictions and Data Gaps

  • Synthesis Yields : Reported yields for analogous compounds vary (60–85%) due to differences in catalysts and workup methods. Contradictions arise from solvent purity and reaction scale .
  • Bioactivity Data : Limited studies on this compound specifically; extrapolations from similar compounds (e.g., 3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol) suggest context-dependent effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-Aminophenyl)propan-1-ol
Reactant of Route 2
3-(2-Aminophenyl)propan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.